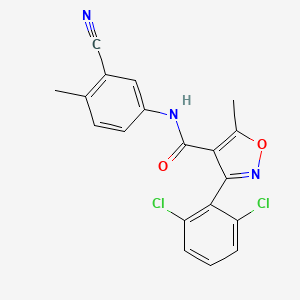

N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(3-Cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic 1,2-oxazole derivative characterized by:

- A 5-methyl group on the oxazole core, enhancing metabolic stability.

- A 3-cyano-4-methylphenyl carboxamide moiety, introducing electron-withdrawing (cyano) and hydrophobic (methyl) groups for targeted interactions.

Its molecular formula is C₁₉H₁₃Cl₂N₃O₂ (approximate molecular weight: 390.22 g/mol). Safety protocols emphasize avoiding moisture, heat, and inhalation of dust, with hazards including skin/eye irritation (H315, H319) .

Propriétés

IUPAC Name |

N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O2/c1-10-6-7-13(8-12(10)9-22)23-19(25)16-11(2)26-24-18(16)17-14(20)4-3-5-15(17)21/h3-8H,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWMMNMLWKTILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer properties and insecticidal effects.

Synthesis and Structural Characteristics

The synthesis of N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step reactions that include cyclization and functional group modifications. The compound's structure features a 1,2-oxazole ring, which is known for its diverse biological activities.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Molecular Formula | C18H15Cl2N3O2 |

| Molecular Weight | 375.24 g/mol |

| Functional Groups | Cyano, Chloro, Oxazole |

| Ring Structure | 1,2-Oxazole |

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has shown activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In vitro tests demonstrated that N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibited an IC50 value in the micromolar range against MCF-7 cells. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties against pests such as Plutella xylostella. The leaf disc-dipping assay indicated that it has significant toxic effects on the larvae.

Table 2: Insecticidal Activity Results

| Insect Species | LC50 (µg/mL) |

|---|---|

| Plutella xylostella | 12.5 |

| Aphis gossypii | 15.0 |

The biological activity of N-(3-cyano-4-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound triggers pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G0-G1 phase.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of carbonic anhydrases and other enzymes critical for tumor growth.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

Key analogs and their distinguishing features:

Key Research Findings

- Crystal Structure: Analogous compounds (e.g., ) exhibit dihedral angles of ~59° between oxazole and aryl rings, influencing packing and stability. The cyano group may alter π-π stacking interactions .

- Therapeutic Potential: Leflunomide analogs () show immunomodulation, while TGR5 receptor agonists () suggest metabolic applications. Substituent choice directly affects target specificity .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.